2,2,2-Trichloroethanimidoyl cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3N2/c4-3(5,6)2(8)1-7/h8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQOHUWDPGFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=N)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2,2 Trichloroethanimidoyl Cyanide and Its Structural Analogues
Strategies for the Formation of the Imidoyl Cyanide Moiety
The creation of the imidoyl cyanide functional group can be achieved through several distinct synthetic routes, each with its own advantages and applications.
A primary method for the synthesis of nitriles, including imidoyl cyanides, is through nucleophilic substitution reactions. wikipedia.org This typically involves the reaction of an alkyl halide with a cyanide salt, such as sodium or cuprous cyanide. wikipedia.org In the context of 2,2,2-Trichloroethanimidoyl Cyanide, a suitable halogenated precursor, such as a trichloroacetimidoyl halide, would be treated with a cyanide nucleophile. The highly electron-withdrawing nature of the trichloromethyl group activates the imidoyl carbon, making it susceptible to nucleophilic attack. wikipedia.org
A direct regioselective C-H cyanation of purines has been developed using a sequential triflic anhydride (B1165640) activation and nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). This process, which involves a base-mediated elimination, results in 8-cyanated purine (B94841) derivatives in moderate to excellent yields. nih.gov This method highlights the utility of TMSCN as a cyanide source in reactions where traditional cyanide salts may be problematic.
Electrochemical methods offer a modern and environmentally conscious alternative for C-H bond functionalization. organic-chemistry.org The electrochemical oxidative C-H cyanation of imine derivatives, such as imidazo[1,2-a]pyridines, has been successfully demonstrated using TMSCN as the cyanide source. organic-chemistry.org This metal-free approach utilizes a buffer system and an undivided electrochemical cell to generate the desired cyanated products. organic-chemistry.org The reaction is believed to proceed through the formation of a radical cation intermediate at the anode, which is then trapped by the cyanide source. organic-chemistry.org This technique avoids the use of toxic metal catalysts and operates under mild conditions, making it a practical route to valuable nitrile compounds. organic-chemistry.org
Inverting the traditional reactivity of the cyanide group from a nucleophile to an electrophile provides a complementary strategy for the synthesis of cyanated compounds. scielo.brrsc.org Electrophilic cyanide-transfer reagents, such as tosyl cyanide and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), allow for the cyanation of various nucleophiles, including enolates and amines. researchgate.netnih.gov These "cyanide-free" methods offer a safer alternative to the use of highly toxic cyanide salts like cyanogen (B1215507) halides. nih.gov For instance, bleach can oxidize TMSCN to generate an electrophilic cyanating reagent in situ, which readily reacts with secondary amines to form cyanamides. nih.gov This approach has been shown to be effective for a wide range of substrates. nih.gov
Another approach involves the use of hypervalent iodine reagents containing a transferable cyano group, which can be activated by a Lewis acid to achieve electrophilic cyanation. organic-chemistry.org These methods have expanded the scope of cyanation reactions and provided access to complex molecules that would be difficult to synthesize using traditional nucleophilic cyanation. scielo.brrsc.org
Synthesis of Trichloroacetonitrile (B146778) and Other Key Trichloroethanimidoyl Precursors
The synthesis of the target compound relies on the availability of key precursors, most notably trichloroacetonitrile.
Trichloroacetonitrile (CCl₃CN) is a versatile bifunctional compound that serves as a primary precursor for the trichloroacetimidoyl group. wikipedia.org It can be prepared through the dehydration of trichloroacetamide (B1219227), a method first described in 1873. wikipedia.org Industrial production often involves the chlorination of acetonitrile (B52724). wikipedia.orggoogle.comgoogle.com One process involves chlorinating acetonitrile on a zinc, copper, and alkaline earth metal halide-impregnated activated carbon catalyst at high temperatures (200–400 °C). google.com A more efficient method involves the chlorination of acetonitrile saturated with hydrogen chloride at lower temperatures (50–80 °C), which yields pure trichloroacetonitrile in good yields. wikipedia.orggoogle.com
The trichloroacetimidoyl group can be introduced into molecules through the reaction of an alcohol with trichloroacetonitrile. This reaction, often catalyzed by a base like DBU, forms trichloroacetimidates. sigmaaldrich.com These trichloroacetimidates are valuable reagents in their own right, for example, in the Overman rearrangement to convert allylic alcohols into allylic amines. wikipedia.org
Table 1: Synthesis of Trichloroacetonitrile
| Method | Reactants | Conditions | Yield | Reference |
| Dehydration | Trichloroacetamide | Phosphorus pentoxide | Not specified | wikipedia.org |
| Catalytic Chlorination | Acetonitrile, Chlorine | Zinc, copper, alkaline earth metal halide catalyst, 200–400 °C | 54% | google.com |
| HCl-Saturated Chlorination | Acetonitrile, Chlorine, Hydrogen Chloride | 50–80 °C | Good | wikipedia.orggoogle.com |
Carboxylic acids and their derivatives are fundamental starting materials in organic synthesis. rsc.org While direct conversion of carboxylic acids to trichloroacetimidates is not a standard transformation, related reactions highlight the versatility of carboxylic acid derivatives. For instance, carboxylic acids can be converted to more reactive species like acid chlorides using reagents such as thionyl chloride (SOCl₂). youtube.comlibretexts.org These activated derivatives can then potentially undergo further reactions to form the desired imidate structure.
More directly, trichloroacetimidates are powerful alkylating agents for carboxylic acids, a reaction that proceeds through symbiotic activation. nih.gov In this process, the trichloroacetimidate (B1259523) reacts with a carboxylic acid to form an ester, with trichloroacetamide as a byproduct. nih.gov This transformation is particularly useful for substrates with sensitive functional groups as it avoids the need for strong acid or base catalysts. nih.gov
Multicomponent Reaction Sequences for Complex this compound Scaffolds
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.goviitj.ac.injocpr.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov The application of MCRs to the synthesis of scaffolds incorporating the this compound functional group, or its precursors, opens avenues to novel and intricate molecular architectures.
While direct literature on the use of this compound as a standalone component in well-known MCRs like the Passerini or Ugi reactions is not extensively documented, the reactivity of the imidoyl cyanide group suggests its potential as a key building block. Isocyanides are a cornerstone of many MCRs, and the imidoyl cyanide can be viewed as a unique isocyanide equivalent. wikipedia.orgmdpi.comwikipedia.orgnih.gov
Passerini-type Reactions: The Passerini three-component reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org A hypothetical Passerini-type reaction involving this compound could proceed through the nucleophilic attack of the cyanide carbon on an activated carbonyl, followed by trapping of the resulting intermediate with a carboxylic acid. This would lead to the formation of highly functionalized α-acyloxy-N-(2,2,2-trichloroacetimidoyl) amides, which are complex scaffolds with multiple points for further diversification.
Ugi-type Reactions: The Ugi four-component reaction is another cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. wikipedia.orgorganic-chemistry.org By employing this compound or generating it in situ from trichloroacetonitrile and a cyanide source, it is plausible to construct complex peptide mimics. The initial formation of an imine from the amine and carbonyl component would be followed by the addition of the imidoyl cyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the final, highly substituted product. wikipedia.org The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, leading to diverse molecular libraries. nih.govbeilstein-journals.org
The following table illustrates a hypothetical reaction scheme for a Ugi-type reaction involving a precursor to this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Scaffold |
|---|---|---|---|---|
| Aldehyde (R1CHO) | Amine (R2NH2) | Carboxylic Acid (R3COOH) | Trichloroacetonitrile + Cyanide Source | α-Acylamino-N-(2,2,2-trichloroacetimidoyl) Amide |
The resulting complex scaffolds from these MCRs can serve as precursors to a variety of heterocyclic systems through post-condensation modifications. The inherent functionality within the MCR products provides handles for subsequent intramolecular cyclizations, leading to the formation of hydantoins, piperazines, and other medicinally relevant heterocycles. nih.gov
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. iitj.ac.innih.gov The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible methodologies.
Alternative Solvents: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. text2fa.irresearchgate.net The synthesis of this compound, which may traditionally involve chlorinated solvents, could be made greener by exploring the use of water, ionic liquids, or deep eutectic solvents (DES). researchgate.netresearchgate.net These alternative solvent systems can offer advantages in terms of reduced environmental impact, and in some cases, enhanced reaction rates and selectivity. researchgate.net For instance, performing the synthesis in an aqueous medium, where feasible, would significantly improve the greenness of the process. nih.gov
Catalysis: The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction efficiency and reduce energy consumption. The development of catalytic methods for the synthesis of this compound can lead to milder reaction conditions and higher yields. For example, the use of a recyclable, solid-supported catalyst for the addition of cyanide to trichloroacetonitrile could simplify product purification and minimize waste. rsc.org Research into organocatalysts or metal-based catalysts that can operate under mild, environmentally friendly conditions is a promising area of exploration. nih.gov
Energy Efficiency: Traditional synthetic methods often rely on significant energy input for heating or cooling. The exploration of alternative energy sources, such as microwave irradiation or ultrasonication, can lead to more energy-efficient syntheses. beilstein-journals.org These techniques can often accelerate reaction times and improve yields, contributing to a more sustainable process.
The following table summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
|---|---|---|
| Use of Safer Solvents | Replacing chlorinated solvents with water, ionic liquids, or deep eutectic solvents. | Reduced toxicity and environmental impact, improved safety. text2fa.irresearchgate.net |
| Catalysis | Employing recyclable solid-supported or organocatalysts. | Increased reaction efficiency, reduced waste, milder conditions. nih.govrsc.org |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation. | Faster reaction times, lower energy consumption. beilstein-journals.org |
By integrating these green chemistry principles, the synthesis of this compound and its complex derivatives can be made more sustainable and environmentally conscious, aligning with the future direction of chemical manufacturing.
Reactivity and Reaction Mechanisms of 2,2,2 Trichloroethanimidoyl Cyanide
Nucleophilic Characteristics of the Cyanide Functionality
The cyanide group (-C≡N) is a versatile functional group in organic chemistry, capable of acting as a potent nucleophile through both its carbon and nitrogen atoms. This dual reactivity is a key feature in the chemical behavior of 2,2,2-Trichloroethanimidoyl cyanide.
C-Nucleophilic Attack in Addition and Substitution Reactions
The carbon atom of the cyanide group in this compound is expected to exhibit strong nucleophilic character due to the presence of a lone pair of electrons and the ability to stabilize a negative charge. This makes it a powerful agent for the formation of new carbon-carbon bonds.
Addition Reactions: In analogy to the well-established reactivity of cyanide ions, the cyanide moiety of this compound can theoretically participate in nucleophilic addition reactions with electrophilic centers, such as the carbon atom of a carbonyl group. science-revision.co.ukchemguide.co.ukchemguide.co.uk This type of reaction typically proceeds via the attack of the nucleophilic carbon on the electrophilic carbonyl carbon, leading to the formation of a cyanohydrin derivative after protonation. chemguide.co.ukchemguide.co.uk While specific examples with this compound are not documented in the reviewed literature, the general mechanism is a cornerstone of organic synthesis. science-revision.co.ukchemguide.co.ukchemguide.co.uk
Substitution Reactions: The cyanide functionality is also a classic nucleophile in substitution reactions, particularly with alkyl halides. chemguide.co.ukdocbrown.infoyoutube.comlibretexts.org In these reactions, the cyanide's carbon atom displaces a leaving group, such as a halide, from an sp³-hybridized carbon. chemguide.co.ukdocbrown.infoyoutube.comlibretexts.org This reaction, often proceeding through an SN2 mechanism, is a fundamental method for the synthesis of nitriles. chemguide.co.ukdocbrown.info The general principle suggests that this compound could react with suitable electrophiles in a similar manner, although specific studies are lacking.
The table below summarizes the expected products from the C-nucleophilic attack of a generic cyanide source in well-known reactions.
| Reaction Type | Electrophile | General Product |
| Nucleophilic Addition | Aldehyde/Ketone | Cyanohydrin |
| Nucleophilic Substitution | Alkyl Halide | Nitrile |
N-Nucleophilic Reactivity in Coordination Chemistry
While the carbon atom of the cyanide group is generally the more reactive nucleophile in organic reactions, the nitrogen atom, with its lone pair of electrons, can also exhibit nucleophilic character, particularly in the realm of coordination chemistry. The nitrogen atom can donate its lone pair to a metal center, forming a coordinate covalent bond. This behavior is well-documented for various nitrile-containing ligands. capes.gov.br In the case of this compound, the nitrogen of the cyanide group could potentially coordinate to a metal ion.
Furthermore, the imidoyl nitrogen within the trichloroethanimidoyl group also possesses a lone pair and could participate in coordination. The crystal structure of (Z)-2,2,2-Trichloro-N-cyanoacetamidine reveals a planar -C(NH₂)=NCN functional group, where hydrogen bonding plays a significant role in the solid state. nih.gov This planarity and the presence of multiple nitrogen atoms suggest that it could act as a multidentate ligand, binding to a metal center through more than one nitrogen atom. The deprotonated amide form of related ligands has been shown to coordinate to metal ions through the amide nitrogen. capes.gov.br
Electrophilic Properties of the Trichloroethanimidoyl Group
The trichloroethanimidoyl group (Cl₃C-C(=NH)-) contains a highly electrophilic carbon atom due to the strong electron-withdrawing effects of the three chlorine atoms and the imine nitrogen. This electrophilicity makes it susceptible to attack by a variety of nucleophiles.
Reactions with Oxygen-Centered Nucleophiles (e.g., Ether Formation)
Oxygen-centered nucleophiles, such as alcohols and phenols, are expected to react with the electrophilic carbon of the trichloroethanimidoyl group. This reaction would likely proceed via a nucleophilic substitution mechanism, where the oxygen nucleophile attacks the imidoyl carbon, leading to the displacement of a leaving group. While no direct examples with this compound are available, the reactions of similar imidoyl chlorides with alcohols are known to produce imidates. Subsequent hydrolysis of these imidates can yield esters or carboxylic acids.
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amidation, Imine Formation)
Nitrogen-centered nucleophiles, such as primary and secondary amines, are generally excellent nucleophiles and would be expected to react readily with the electrophilic trichloroethanimidoyl group. The reaction of amines with imidoyl chlorides typically leads to the formation of amidines. In the case of this compound, reaction with an amine could potentially lead to the formation of a new C-N bond at the imidoyl carbon.
Reactions with Carbon- and Sulfur-Centered Nucleophiles
Strong carbon-centered nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), and sulfur-centered nucleophiles, like thiols, are also anticipated to react with the electrophilic imidoyl carbon. Reactions with thiols would be expected to yield thioimidates. The high reactivity of these nucleophiles suggests that they would readily attack the electron-deficient center of the trichloroethanimidoyl group.
The table below provides a hypothetical summary of the expected products from the reaction of the electrophilic trichloroethanimidoyl group with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Expected Product Type |
| Oxygen-Centered | Alcohol (R-OH) | Imidate |
| Nitrogen-Centered | Amine (R-NH₂) | Amidine |
| Sulfur-Centered | Thiol (R-SH) | Thioimidate |
Intramolecular Cyclization and Rearrangement Reactions Involving the Trichloroethanimidoyl Moiety
The trichloroethanimidoyl group is a versatile functional handle that can participate in a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic structures and rearranged products. While specific examples for this compound are not extensively documented, the reactivity of analogous trichloroacetimidates provides significant insight into these transformations.
One of the most well-known rearrangements of this moiety is the syr.edusyr.edu-sigmatropic rearrangement of allylic trichloroacetimidates, which serves as a powerful method for the synthesis of allylic amines. This reaction can be promoted thermally or through the use of Lewis acid or transition metal catalysts. syr.edu A similar rearrangement has been explored for benzylic trichloroacetimidates to produce benzylic trichloroacetamides, which can then be converted to other amine derivatives. syr.eduacs.org
Intramolecular cyclization reactions are also a feature of molecules containing the trichloroethanimidoyl group. For instance, N-cyano sulfoximines, which share the N-cyano functionality, undergo intramolecular cyclization upon activation with halogenated anhydrides to form thiadiazinone 1-oxides. rsc.orgnih.gov This suggests that the imidoyl cyanide moiety in this compound could potentially be activated for intramolecular reactions. Furthermore, intramolecular cationic cyclizations of N-tosylimines derived from enolizable aldehydes are promoted by boron trifluoride etherate, leading to the formation of homoallylic amines. psu.edu
The table below summarizes representative intramolecular reactions of compounds containing related functional groups.
| Starting Material Type | Reaction Type | Catalyst/Conditions | Product Type |
| Allylic Trichloroacetimidate (B1259523) | syr.edusyr.edu-Sigmatropic Rearrangement | Thermal or Lewis Acid/Transition Metal | Allylic Trichloroacetamide (B1219227) |
| Benzylic Trichloroacetimidate | Rearrangement | Thermal or Lewis Acid | Benzylic Trichloroacetamide |
| N-Cyano Sulfoximine | Intramolecular Cyclization | Trifluoroacetic Anhydride (B1165640) (TFAA) | Thiadiazinone 1-oxide |
| Olefinic Aldehyde with N-Sulfinyl-p-toluenesulfonamide | Intramolecular Cationic Cyclization | Boron Trifluoride Etherate | Homoallylic Amine |
Mechanistic Elucidation of Key Transformations
Investigation of SN1 and SN2 Pathways in Cyanation Reactions
The substitution of the trichloroethanimidoyl group by a cyanide nucleophile can, in principle, proceed through either an SN1 or SN2 pathway. The operative mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions. masterorganicchemistry.comlibretexts.org
Alkyl nitriles are typically formed via SN1 or SN2-type cyanation with alkyl electrophiles. wikipedia.org In the context of trichloroacetimidates, the displacement of the trichloroacetamide leaving group can be facilitated by a Lewis or Brønsted acid catalyst. syr.edu The choice between an SN1 and SN2 mechanism is often dictated by the stability of the potential carbocation intermediate.
SN1 Pathway: This pathway involves the formation of a carbocation intermediate. For substrates that can form a stable carbocation (e.g., tertiary, benzylic, or allylic systems), the SN1 mechanism is favored. quora.comyoutube.com The reaction rate is primarily dependent on the concentration of the substrate. The use of polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway. quora.comyoutube.com Complete racemization of a chiral trichloroacetimidate has been observed in some substitution reactions, providing evidence for an SN1-type mechanism proceeding through a carbocation intermediate. syr.edu
SN2 Pathway: This pathway involves a concerted, backside attack by the nucleophile. It is favored for less sterically hindered substrates (e.g., methyl and primary). masterorganicchemistry.comquora.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. Polar aprotic solvents are known to favor SN2 reactions. youtube.com
The table below outlines the key characteristics distinguishing SN1 and SN2 reactions.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |
| Substrate | Favored for tertiary, benzylic, allylic | Favored for methyl, primary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization | Inversion of configuration |
Cationic Mechanisms in Imidate-Mediated Alkylation Processes
Alkylation reactions using trichloroacetimidates as alkylating agents often proceed through cationic intermediates, especially when activated by a Brønsted or Lewis acid. syr.eduacs.org The acid catalyst protonates the imino nitrogen of the trichloroacetimidate, making the trichloroacetamide a better leaving group. Departure of the leaving group generates a carbocation, which is then trapped by a nucleophile.
A cationic mechanism has been proposed for the rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides. syr.eduacs.org The formation of cyclopropylmethyl and cyclobutyl products from the reaction of cyclopropylmethyl trichloroacetimidate suggests the involvement of a nonclassical homoallyl-cyclopropylmethyl-cyclobutyl cation as a reactive intermediate. uni-konstanz.de
Role of Lewis Acid Catalysis in Modulating Reactivity
Lewis acid catalysis plays a crucial role in activating trichloroacetimidates towards nucleophilic attack and in modulating the reactivity and selectivity of various transformations. syr.eduacs.org Lewis acids coordinate to the imino nitrogen of the trichloroacetimidate, enhancing the leaving group ability of the trichloroacetamide moiety.
A variety of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and copper(II) triflate (Cu(OTf)₂), have been effectively used to promote alkylation reactions with trichloroacetimidates. nih.gov The choice of Lewis acid can influence the reaction rate and, in some cases, the product distribution. For example, in the synthesis of functionalized pyrroloindolines, BF₃·OEt₂ was found to be a more powerful Lewis acid than Cu(OTf)₂, leading to a more rapid reaction. nih.gov
In some instances, a synergistic effect between a Lewis acid and a Brønsted acid has been observed. For example, a combination of a carboxylic acid (Brønsted acid) and magnesium bromide (Lewis acid) was found to be uniquely effective in catalyzing certain glycosylation reactions with trichloroacetimidate donors. nih.gov
The table below provides examples of Lewis acids used in trichloroacetimidate reactions and their effects.
| Lewis Acid | Reaction Type | Effect |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Alkylation of pyrroloindolines | Promotes rapid reaction |
| Copper(II) Triflate (Cu(OTf)₂) | Alkylation of pyrroloindolines | Provides good yields |
| Magnesium Bromide (MgBr₂) | Glycosylation | Synergistic catalysis with a Brønsted acid |
Spectroscopic Characterization and Structural Analysis of 2,2,2 Trichloroethanimidoyl Cyanide
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of bonding within a molecule. For 2,2,2-trichloroethanimidoyl cyanide, these methods would be expected to reveal characteristic vibrational modes associated with its key structural components.
Based on established group frequencies, the IR and Raman spectra of this compound are predicted to exhibit several key absorptions. The nitrile (C≡N) stretching vibration is anticipated to appear as a sharp and intense band in the region of 2260-2240 cm⁻¹ in the IR spectrum, a characteristic feature of saturated nitriles. spectroscopyonline.com The presence of the C=N bond of the imidoyl group would likely give rise to a stretching vibration in the 1680-1640 cm⁻¹ range. libretexts.org
The N-H bond of the imidoyl group is expected to produce a stretching vibration in the 3400-3200 cm⁻¹ region, which may be broad depending on the extent of hydrogen bonding in the sample. libretexts.org The C-Cl bonds of the trichloromethyl group will also have characteristic stretching vibrations, typically found in the 800-600 cm⁻¹ region of the IR spectrum. A comparative analysis with the Raman spectrum of trichloroacetonitrile (B146778) (CCl₃CN) shows a strong band for the ν(C≡N) vibration around 2260 cm⁻¹ and ν(C-Cl) vibrations in the lower frequency region, providing a reference for the expected vibrational modes of the CCl₃ and CN groups in the target molecule. researchgate.net
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretch | 3400-3200 |
| C≡N | Stretch | 2260-2240 |
| C=N | Stretch | 1680-1640 |
| C-Cl | Stretch | 800-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the carbon and proton framework of a molecule.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to resonate in the range of 110-125 ppm. wisc.edu The imine carbon (C=N) would likely appear further downfield, potentially in the 150-170 ppm region, due to its sp² hybridization and proximity to the electronegative nitrogen atom. The trichloromethyl carbon (CCl₃) is anticipated to have a chemical shift in the range of 90-100 ppm, influenced by the strong deshielding effect of the three chlorine atoms.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |
| -C Cl₃ | sp³ | 90-100 |
| -C =N | sp² | 150-170 |
| -C ≡N | sp | 110-125 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pathways of a compound. For this compound (C₃HCl₃N₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl).
The fragmentation of this compound under electron ionization would likely proceed through several key pathways. Common fragmentation patterns for similar compounds involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include:
Loss of a chlorine radical (•Cl) to form the [M-Cl]⁺ ion.
Loss of the cyanide radical (•CN) to form the [M-CN]⁺ ion.
Cleavage of the C-C bond to lose the trichloromethyl radical (•CCl₃), resulting in a [M-CCl₃]⁺ fragment.
Loss of hydrogen cyanide (HCN) to form the [M-HCN]⁺ ion.
The relative abundances of these fragment ions would provide valuable structural information and help to confirm the connectivity of the molecule.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Loss |
| [M-Cl]⁺ | Loss of •Cl |
| [M-CN]⁺ | Loss of •CN |
| [M-CCl₃]⁺ | Loss of •CCl₃ |
| [M-HCN]⁺ | Loss of HCN |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Metal Complexes
While the crystal structure of this compound itself is not publicly available, the structure of a closely related isomer, (Z)-2,2,2-trichloro-N'2-cyanoacetamidine (C₃H₂Cl₃N₃), has been determined by X-ray diffraction. nih.gov This provides significant insight into the likely solid-state conformation and intermolecular interactions.
The study of (Z)-2,2,2-trichloro-N'2-cyanoacetamidine reveals that the molecule crystallizes in the monoclinic space group P2₁/n. nih.gov The –C(NH₂)=NCN functional group is effectively planar, and the crystal structure is characterized by a strong network of N—H···N hydrogen bonds, which form dimers that associate into ribbons. nih.gov This hydrogen bonding is suggested to be responsible for the near-equivalence of the formal C—N and C=N bond lengths within the amidine group. nih.gov
Crystallographic Data for (Z)-2,2,2-Trichloro-N'2-cyanoacetamidine
| Parameter | Value | Reference |
| Chemical Formula | C₃H₂Cl₃N₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 5.5388 (4) | nih.gov |
| b (Å) | 6.6127 (4) | nih.gov |
| c (Å) | 18.4727 (12) | nih.gov |
| β (°) | 95.122 (1) | nih.gov |
| Volume (ų) | 673.89 (8) | nih.gov |
| Z | 4 | nih.gov |
Computational and Theoretical Investigations of 2,2,2 Trichloroethanimidoyl Cyanide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,2,2-Trichloroethanimidoyl cyanide. These computational methods provide insights into various molecular properties that are often difficult or impossible to determine experimentally.
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals. libretexts.org For a heteronuclear molecule like this compound, the atomic orbitals of the constituent atoms combine to form molecular orbitals of different energies. libretexts.orgyoutube.com The molecular orbital energy-level diagram will be skewed towards the more electronegative atoms, indicating that the bonding molecular orbitals have a greater contribution from the atomic orbitals of these atoms. libretexts.orgyoutube.com
Frontier orbital analysis, a key component of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and composition of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov
For this compound, the HOMO would likely be localized on the nitrogen atom of the imidoyl group and the cyanide group, as these are typically the most electron-rich regions. The LUMO, on the other hand, would be expected to have significant contributions from the carbon atom of the imidoyl group and the trichloromethyl group, given the high electronegativity of the chlorine atoms which withdraws electron density. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
A hypothetical representation of frontier orbital characteristics for this compound is presented in the table below.
| Orbital | Probable Localization | Predicted Reactivity Role |
| HOMO | Nitrogen atoms of the imidoyl and cyanide groups | Nucleophilic center |
| LUMO | Carbon atom of the imidoyl group, CCl3 group | Electrophilic center |
| HOMO-LUMO Gap | Indicator of kinetic stability |
Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding within a molecule. wikipedia.org It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals of a Lewis structure. wikipedia.org This analysis is instrumental in understanding electron density distribution, hybridization, and intramolecular interactions that contribute to the stability of a molecule. researchgate.net
In the context of this compound, NBO analysis would quantify the hybridization of the atoms and the nature of the bonds. The carbon and nitrogen atoms of the imidoyl group (C=N) would exhibit sp2 hybridization, while the carbon of the cyanide group would be sp hybridized. The analysis can also reveal delocalization effects through the examination of interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair of the imidoyl nitrogen (a donor NBO) and the antibonding orbital of the C-CN bond (an acceptor NBO) would indicate hyperconjugative stabilization.
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization.
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
| Lone Pair (N) of Imidoyl | σ(C-CN) | Hyperconjugation | Moderate |
| Lone Pair (N) of Cyanide | σ(C-C) | Hyperconjugation | Low |
| π(C=N) | π*(C≡N) | Conjugation | Moderate to High |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions with positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atoms of both the imidoyl and cyanide groups, confirming their nucleophilic character. The area around the hydrogen atom (if present on the nitrogen) would also exhibit a positive potential. The most positive potential would likely be located on the carbon atom of the imidoyl group and the carbon of the trichloromethyl group, highlighting these as the primary electrophilic sites.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Imidoyl Nitrogen | Negative (Red/Yellow) | Nucleophilic site |
| Cyanide Nitrogen | Negative (Red/Yellow) | Nucleophilic site |
| Imidoyl Carbon | Positive (Blue) | Electrophilic site |
| Trichloromethyl Carbon | Positive (Blue) | Electrophilic site |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the detailed investigation of reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways, locate transition state structures, and determine the activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the major products.
For example, in a reaction where a nucleophile attacks the imidoyl carbon, computational methods can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The geometry of the transition state, which is a first-order saddle point on the potential energy surface, can be optimized, and its vibrational frequencies can be calculated to confirm its identity (one imaginary frequency). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
Theoretical Analysis of Intramolecular and Intermolecular Interactions
Theoretical analysis can provide deep insights into the non-covalent interactions that govern the structure and properties of this compound, both within a single molecule and between molecules.
Resonance-assisted hydrogen bonding (RAHB) is a phenomenon where a hydrogen bond is strengthened by π-electron delocalization in a conjugated system. nih.govrcin.org.pl This type of interaction is common in molecules containing a hydrogen bond donor and acceptor connected by a conjugated framework, forming a quasi-aromatic ring. nih.govrcin.org.pl The delocalization of π-electrons increases the acidity of the hydrogen bond donor and the basicity of the acceptor, leading to a stronger hydrogen bond. rcin.org.pl
While this compound itself does not possess an intramolecular hydrogen bond, the principles of RAHB are highly relevant to its derivatives and its interactions with other molecules. For instance, in a system where a hydroxyl group is introduced in a position that allows for intramolecular hydrogen bonding with the imidoyl nitrogen, RAHB could play a significant role in stabilizing the structure. researchgate.net The strength of this hydrogen bond would be enhanced by the delocalization of electrons through the C=N double bond.
The table below illustrates the key features of Resonance-Assisted Hydrogen Bonding.
| Feature | Description |
| Mechanism | Strengthening of a hydrogen bond through π-electron delocalization in a conjugated system. nih.govrcin.org.pl |
| Effect on Bond Lengths | Shortening of the H-A bond and lengthening of the D-H bond (where D is the donor and A is the acceptor). |
| Spectroscopic Signature | Red-shift of the D-H stretching frequency in the infrared spectrum. |
| Energetic Contribution | Increased stability of the molecule or molecular complex. rsc.orgnih.gov |
Halogen Bonding (XB) Phenomena involving the Trichloromethyl Group
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. acs.orgnih.gov These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties. For a compound like this compound, QSPR could be employed to predict various physicochemical and toxicological properties.
The development of a QSPR model typically involves the following steps:
Data Set Collection: A set of compounds with known property values is compiled.
Descriptor Calculation: A large number of numerical descriptors representing the chemical structure are calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. acs.orgresearchgate.net
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the property of interest. acs.orgnih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. acs.org
For chlorinated organic compounds, QSPR models have been developed to predict properties like chlorine demand in water treatment and anaerobic biodegradation rates. acs.orgresearchgate.netnih.gov For instance, a QSPR model for chlorine demand used eight constitutional descriptors and showed good predictive power. acs.org In another study on the anaerobic biodegradation of chlorophenols, quantum chemical descriptors such as the energy of the lowest unoccupied molecular orbital (E(lumo)) and the resonance energy of the weakest carbon-chlorine bond were found to be important. researchgate.netnih.gov
For this compound, relevant descriptors for a QSPR model could include:
Constitutional descriptors: Molecular weight, number of chlorine atoms, number of nitrogen atoms.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Quantum-chemical descriptors: Dipole moment, orbital energies (HOMO and LUMO), and charges on individual atoms. These can provide insights into the reactivity and intermolecular interactions of the molecule. researchgate.netnih.gov
The table below provides examples of descriptor types and their potential relevance for modeling the properties of this compound.
| Descriptor Type | Examples | Potential Relevance for this compound |
| Constitutional | Molecular Weight, Atom Counts (Cl, N) | Basic molecular properties, stoichiometry of reactions. |
| Topological | Connectivity Indices | Molecular shape and size, which can influence transport and binding. |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Reactivity, intermolecular interactions (including halogen bonding), toxicity. researchgate.netnih.gov |
By developing robust QSPR models, it would be possible to predict various properties of this compound and related compounds, aiding in the assessment of their environmental fate and potential hazards without the need for extensive experimental testing.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms of 2,2,2-Trichloroethanimidoyl Cyanide
The synthesis of this compound is not prominently described in existing chemical literature, suggesting it is a compound that has received limited specific attention. However, its structure, featuring a trichloromethyl group, an imidoyl moiety, and a cyanide group, allows for the postulation of several plausible synthetic and reactivity paradigms based on analogous chemical transformations.
A potential synthetic approach could involve the reaction of an N-substituted trichloroacetimidoyl chloride with a cyanide salt. Imidoyl chlorides are known intermediates in the synthesis of various nitrogen-containing compounds, including imidoyl cyanides. wikipedia.org The synthesis of these precursors often starts from amides, which are then treated with a halogenating agent. wikipedia.org
The reactivity of this compound is expected to be dictated by its unique combination of functional groups. The electron-withdrawing nature of the trichloromethyl group would likely activate the imidoyl carbon towards nucleophilic attack. wikipedia.org Furthermore, the cyanide group can act as a leaving group or participate in various cycloaddition reactions. The imidoyl moiety itself offers a site for both nucleophilic addition and electrophilic attack at the nitrogen atom.
Emerging Synthetic Routes and Reagent Design for Enhanced Accessibility
Given the apparent lack of established methods for the synthesis of this compound, the development of emerging synthetic routes is a key area for future research. One promising avenue could be the direct cyanation of a suitable N-functionalized trichloroacetimidoyl precursor. The use of modern cyanation reagents, potentially under transition-metal catalysis, could offer a more direct and efficient entry to this compound class.
Another approach could involve the modification of trichloroacetonitrile (B146778). wikipedia.org The high reactivity of the nitrile group in trichloroacetonitrile, activated by the trichloromethyl group, makes it a versatile starting material. wikipedia.org Research into the addition of a "CN+" equivalent across the C≡N triple bond of trichloroacetonitrile, or a multi-step sequence involving the formation of an imidoyl halide followed by cyanation, could prove fruitful.
The design of more stable and accessible reagents that can deliver the "CCl3-C(=N)-" moiety would also be highly beneficial. The development of novel trichloroacetimidoylating agents with improved handling properties and reactivity profiles could significantly enhance the accessibility of this compound and its derivatives.
Advanced Mechanistic and Theoretical Probes for Deeper Understanding
A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective utilization in synthesis. Advanced mechanistic probes, such as kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring, would be invaluable in elucidating the pathways of its formation and subsequent reactions. For instance, crossover experiments using labeled cyanide could definitively establish the mechanism of its introduction. nih.gov
Theoretical and computational studies, employing methods such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and transition state geometries of reactions involving this compound. Such studies could predict its reactivity towards various nucleophiles and electrophiles, guide the design of new reactions, and rationalize experimentally observed outcomes. For example, computational analysis could predict the feasibility of various cycloaddition pathways.
Exploration of Novel Reactivity Patterns and Undiscovered Applications in Chemical Science
The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. The presence of both a potent electrophilic center at the imidoyl carbon and a versatile cyano group opens the door to a wide range of chemical transformations.
One area of significant potential is in cycloaddition chemistry. The C=N-C≡N framework could participate in various pericyclic reactions, acting as a novel 2-aza-1,3-diene or a dienophile in Diels-Alder reactions, or as a component in [3+2] cycloadditions to form five-membered heterocyclic rings. The exploration of its reactivity with various dipolarophiles and dienes could lead to the synthesis of novel and complex heterocyclic scaffolds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2,2-Trichloroethanimidoyl cyanide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions of trichloroacetimidoyl halides with cyanide sources. For example, Cu(I)/TMEDA-catalyzed cross-coupling with primary amines has been used for analogous trifluoroacetimidoyl chlorides (Scheme 57 in ). Key factors include:
- Catalyst selection : Ligands like TMEDA improve reaction efficiency.
- Halogen tolerance : Chlorine, bromine, or iodine substituents on aryl groups are tolerated, though reactivity varies ().
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic cyanide reactivity.
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : X-ray diffraction (XRD) using programs like SHELXL ( ) is critical. Refinement protocols include:
- High-resolution data : Reduces thermal motion artifacts.
- Twinned crystal handling : SHELXPRO aids in refining twinned macromolecular data ( ).
- Validation metrics : R-factors (<5%) and electron density maps confirm bond lengths and angles.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : NMR identifies the cyanide carbon (~110–120 ppm) and trichloroethyl carbons.
- IR : Stretching frequencies for C≡N (~2200 cm) and C-Cl (~600 cm) confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns ().
Advanced Research Questions
Q. How does the electron-withdrawing trichloromethyl group influence the reactivity of the imidoyl cyanide moiety?
- Methodological Answer : Computational studies (e.g., DFT) reveal:
- Electrophilicity : The trichloromethyl group enhances electrophilic character at the cyanide carbon, facilitating nucleophilic attacks ( ).
- Resonance effects : Stabilization of transition states in SN2 mechanisms ( ).
- Experimental validation : Kinetic studies under varying pH and solvent dielectric constants correlate with computational predictions ( ).
Q. What strategies mitigate hydrolytic instability of this compound in aqueous environments?
- Methodological Answer :
- Protective groups : Use of anhydrous conditions or silyl protecting groups for labile cyanide ( ).
- Stabilizers : Addition of radical scavengers (e.g., BHT) prevents degradation during storage.
- Kinetic monitoring : HPLC or UV-Vis tracks hydrolysis rates under controlled humidity ( ).
Q. How can this compound serve as a precursor for heterocyclic systems in medicinal chemistry?
- Methodological Answer :
- Thiazole/thiophene synthesis : Reacts with α-haloketones or α-chloroacetyl acetone to form thiazolidinones or thiophenes ().
- Cycloadditions : [3+2] cycloadditions with nitrile oxides yield imidazoline derivatives.
- Case study : Reaction with salicylaldehyde derivatives produces iminochromenes, validated via NMR and X-ray ().
Q. What computational tools predict the environmental persistence or toxicity of this compound?
- Methodological Answer :
- QSAR models : Predict bioaccumulation potential using logP and molecular volume.
- Toxicity databases : Cross-referencing with hazardous waste codes (e.g., U061 for related cyanides in ).
- Degradation pathways : Molecular dynamics simulations model hydrolysis products ( ).
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
